molecular formula C10H11F2NO B13529387 3-[2-(Difluoromethoxy)phenyl]azetidine

3-[2-(Difluoromethoxy)phenyl]azetidine

Cat. No.: B13529387
M. Wt: 199.20 g/mol
InChI Key: YGYGPGIOMGKUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Difluoromethoxy)phenyl]azetidine is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of the difluoromethoxy group in this compound adds to its chemical stability and reactivity, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Difluoromethoxy)phenyl]azetidine can be achieved through several methods. . This method is efficient for constructing functionalized azetidines, although it has some inherent challenges.

Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams . These methods typically require prefunctionalized starting materials and involve multistep sequences.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Difluoromethoxy)phenyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

3-[2-(Difluoromethoxy)phenyl]azetidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Medicine: Due to its potential biological activities, it is investigated for drug development and therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]azetidine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Difluoromethoxy)phenyl]azetidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, metabolic stability, and binding affinities, making it a distinct and valuable molecule for various applications.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-[2-(difluoromethoxy)phenyl]azetidine

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-9-4-2-1-3-8(9)7-5-13-6-7/h1-4,7,10,13H,5-6H2

InChI Key

YGYGPGIOMGKUPN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.